4-Chlorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate
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Overview
Description
4-Chlorophenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate: is a chemical compound with a complex structure. It belongs to the pyrimidine class and has shown promising properties in various scientific applications. Let’s explore further!
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is as follows:
Ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate: Compound 5(a-b) (20 mmol) is refluxed in phosphorus oxychloride (210 mmol) at 105°C for 3–4 hours.
Industrial Production Methods:: While industrial-scale production methods may vary, the above synthetic route provides a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions can also occur.
Substitution: Substitution reactions involving the chloro and ethylsulfanyl groups are possible.
- Other reagents specific to the desired reaction pathways.
Phosphorus Oxychloride: Used in the initial step for chlorination.
Major Products:: The major products depend on the specific reaction conditions. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for potential drug development.
Neuroprotection: Recent research suggests that triazole-pyrimidine hybrids (including our compound) exhibit neuroprotective properties.
Anti-neuroinflammatory Activity: Inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells.
ER Stress and Apoptosis: Reduced expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells.
Materials Science: May contribute to novel materials.
Mechanism of Action
The compound likely exerts its effects through:
Inhibition of ER Stress: Protecting neuronal cells.
NF-kB Pathway Modulation: Inhibition of inflammation.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related pyrimidine derivatives. Its unique structure and properties set it apart.
Properties
Molecular Formula |
C13H10Cl2N2O2S |
---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
(4-chlorophenyl) 5-chloro-2-ethylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-2-20-13-16-7-10(15)11(17-13)12(18)19-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 |
InChI Key |
KYCNGDFWZRMRNK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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